molecular formula C5H5ClN2S B1629330 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole CAS No. 122684-54-2

5-Chloro-3-cyclopropyl-1,2,4-thiadiazole

Cat. No. B1629330
CAS RN: 122684-54-2
M. Wt: 160.63 g/mol
InChI Key: HBUPMSWOBPCNDW-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropyl-1,2,4-thiadiazole (5-C3CT) is an organosulfur compound with a unique structure and a wide range of applications in the scientific community. It is a heterocyclic compound containing a five-membered ring with one sulfur atom and two nitrogen atoms. 5-C3CT is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the research and development of new materials and as a catalyst in chemical reactions.

Scientific Research Applications

Antimicrobial and Antifungal Properties

5-Chloro-3-cyclopropyl-1,2,4-thiadiazole derivatives have shown potential in antimicrobial and antifungal applications. Kumar and Panwar (2015) synthesized compounds from cyclopropane dicarboxylic acid with thiadiazole moieties, finding that some compounds exhibited significant antimicrobial and antifungal activities (Kumar & Panwar, 2015). Similarly, Zhai et al. (2016) reported the synthesis of a compound with good antifungal activity, highlighting its potential in combating fungal infections (Zhai et al., 2016).

Anticancer Evaluation

Several studies have evaluated the anticancer properties of thiadiazole derivatives. Noolvi et al. (2011) synthesized novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, with one compound showing selectivity toward leukemic cancer cell lines (Noolvi et al., 2011). Proshin et al. (2019) also synthesized a series of 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles and found some compounds with selective toxicity to cancer cells (Proshin et al., 2019).

Corrosion Inhibition

In the field of materials science, thiadiazoles have been investigated for their corrosion inhibition properties. Bentiss et al. (2007) studied 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel, finding significant inhibition effects (Bentiss et al., 2007).

Anti-inflammatory and Analgesic Applications

Research has also shown the potential of thiadiazole derivatives in anti-inflammatory and analgesic applications. A study by Kumar and Panwar (2015) identified compounds with potent anti-inflammatory and analgesic activities (Kumar & Panwar, 2015).

Antimalarial Agents

Faslager et al. (1973) synthesized derivatives of this compound with significant antimalarial activity, showing promise in the treatment of malaria (Faslager et al., 1973).

properties

IUPAC Name

5-chloro-3-cyclopropyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUPMSWOBPCNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602205
Record name 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122684-54-2
Record name 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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